

# Assessing Torin 2-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Torin 2	
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#### Introduction

**Torin 2** is a potent and selective second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key components of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3][4] Dysregulation of this pathway is a common feature in various cancers.[3][5] By inhibiting mTOR kinase activity, **Torin 2** can induce cell cycle arrest, autophagy, and, significantly, apoptosis in cancer cells.[5][6][7] This makes it a valuable tool for cancer research and a potential therapeutic agent.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population. It is widely used to assess apoptosis by identifying key cellular changes associated with this process. This application note provides detailed protocols for assessing **Torin 2**-induced apoptosis using flow cytometry, with a primary focus on the Annexin V and Propidium lodide (PI) staining method.

# Principle of Apoptosis Detection by Annexin V/PI Staining



During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. [8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) for detection by flow cytometry. [9][10] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. [8][11] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity. [12]

By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:

- Annexin V- / PI-: Live, healthy cells.
- Annexin V+ / PI-: Early apoptotic cells.[12]
- Annexin V+ / PI+: Late apoptotic or necrotic cells.[12]
- Annexin V- / PI+: Necrotic cells (rarely observed).

# **Experimental Protocols Materials and Reagents**

- Torin 2 (typically dissolved in DMSO to create a stock solution)[1]
- Cell line of interest (e.g., HeLa, Jurkat, or a cancer cell line relevant to your research)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometry tubes



- Microcentrifuge
- Flow cytometer

### **Protocol 1: Induction of Apoptosis with Torin 2**

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a
  density that will allow them to reach 70-80% confluency at the time of treatment. Allow the
  cells to adhere and grow overnight.
- Torin 2 Treatment: Prepare a working solution of Torin 2 in complete culture medium at the desired final concentration. Typical working concentrations can range from 10 nM to 1 μM, with treatment times of 24 to 72 hours, depending on the cell line and experimental goals.[1]
   [6] Include a vehicle control (DMSO-treated) group.
- Incubation: Incubate the cells with **Torin 2** for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

### **Protocol 2: Annexin V/PI Staining for Flow Cytometry**

- Cell Harvesting:
  - Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA.
     Combine the detached cells with the collected medium.
  - Suspension cells: Collect the cells directly from the culture vessel.
- Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[10] Discard the supernatant and wash the cells twice with cold PBS. After the final wash, discard the supernatant.
- Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.[12]
- Staining:



- $\circ$  Transfer 100  $\mu$ L of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. [10]
- Add 5 μL of Annexin V-FITC to the cell suspension.[12]
- Add 5-10 μL of Propidium Iodide solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
- Sample Analysis:
  - After incubation, add 400 μL of 1X Binding Buffer to each tube.[10][12]
  - Analyze the samples by flow cytometry within one hour.

#### **Data Presentation**

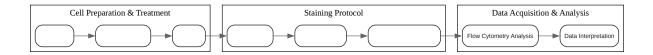
The quantitative data obtained from flow cytometry analysis can be summarized in a table for clear comparison between different treatment groups.

Treatment Group	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ <i>l</i> Pl-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
Torin 2 (100 nM)	75.8 ± 3.5	15.6 ± 2.2	8.6 ± 1.3
Torin 2 (250 nM)	52.1 ± 4.1	30.4 ± 3.7	17.5 ± 2.8
Torin 2 (500 nM)	28.9 ± 3.9	45.3 ± 4.5	25.8 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

# Visualizations Experimental Workflow



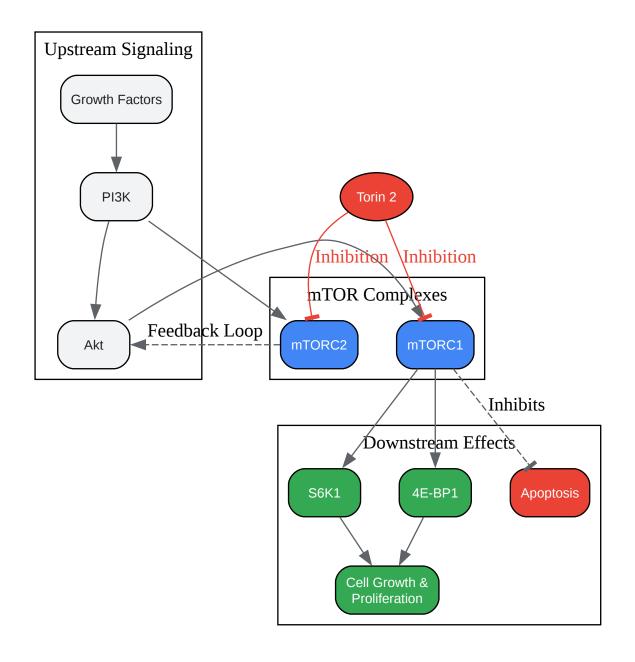


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Caption: Experimental workflow for assessing Torin 2-induced apoptosis.

### mTOR Signaling Pathway and Torin 2 Inhibition





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Caption: Torin 2 inhibits mTORC1 and mTORC2, promoting apoptosis.

## **Alternative Flow Cytometry Assays for Apoptosis**

While Annexin V/PI staining is a widely used method, other assays can provide complementary information about the apoptotic process.

• Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[13][14] Fluorogenic substrates for specific caspases (e.g., caspase-3, -7, -8, -9)



can be used to measure their activity in apoptotic cells by flow cytometry.[15][16] An increase in caspase activity is a hallmark of apoptosis.

Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in mitochondrial membrane
potential is an early event in the intrinsic pathway of apoptosis.[17][18] Potentiometric dyes,
such as JC-1, TMRE, or TMRM, can be used to assess changes in ΔΨm.[17][19] In healthy
cells, these dyes accumulate in the mitochondria, while in apoptotic cells with depolarized
mitochondria, the dye signal is diminished or shifted.

### Conclusion

The assessment of **Torin 2**-induced apoptosis by flow cytometry is a robust and quantitative method for evaluating the efficacy of this mTOR inhibitor. The detailed protocols provided in this application note, particularly the Annexin V/PI staining method, offer a reliable approach for researchers in the field of cancer biology and drug development. The accompanying diagrams and data presentation format are designed to facilitate experimental planning and data interpretation. By employing these techniques, researchers can gain valuable insights into the apoptotic mechanisms induced by **Torin 2** and other targeted therapies.

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#### Methodological & Application





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